

GSK6853 metabolite identification and analysis

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Compound Focus: **GSK6853**

Cat. No.: S529491

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Available Quantitative Data on GSK6853

While specific metabolites are not identified, several studies provide relevant pharmacokinetic and physicochemical data for **GSK6853** itself, which is crucial for understanding its metabolic profile [1] [2].

Property	Value	Notes / Assay Type
Molecular Weight	409.48 g/mol	[2]
Formula	C22H27N5O3	[2]
BRPF1 Potency (pIC50)	8.1 (IC50 ~8 nM)	TR-FRET assay [1] [2]
Solubility	140 µg/mL	CLND (Chromatographic Liquid Nitrogen Dewar) solubility [1]
Chrom logD at pH 7.4	2.0	Indicates good solubility [1]
In Vivo Clearance (Mouse)	107 mL/min/kg	High clearance; IV administration (1 mg/kg) [1] [2]
Half-life (Mouse)	1.7 h	IV administration [1] [2]
Oral Bioavailability (Mouse)	22%	3 mg/kg dose [1] [2]

Standard Protocols for Metabolite Identification

Since direct data on **GSK6853** metabolites is unavailable, here are detailed standard workflows for metabolite profiling and identification that you can apply.

Sample Preparation for In Vitro Metabolism Studies

The first step is to generate metabolites using in vitro systems, followed by efficient extraction [3] [4].

- **Incubation:** Incubate **GSK6853** with liver microsomes (human or preclinical species) or hepatocytes in an appropriate buffer. Include co-factors like NADPH for Phase I metabolism and UDPGA for Phase II metabolism.
- **Quenching:** Stop the metabolic reaction at predetermined time points by adding an organic solvent like **cold methanol** or **acetonitrile**. This rapidly denatures enzymes and halts metabolism [3] [4].
- **Metabolite Extraction:**
 - Use **liquid-liquid extraction**, commonly with a **methanol/chloroform** mixture for a biphasic system. Polar metabolites partition into the methanol layer, while non-polar compounds go into the chloroform layer [4].
 - Vortex and centrifuge the samples to separate the phases.
 - Collect the organic layer and evaporate it under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., a mixture of water and methanol).
- **Use of Internal Standards:** Add stable isotope-labeled analogs of **GSK6853** or similar compounds to the sample before extraction. This helps correct for variability and aids in semi-quantification [4].

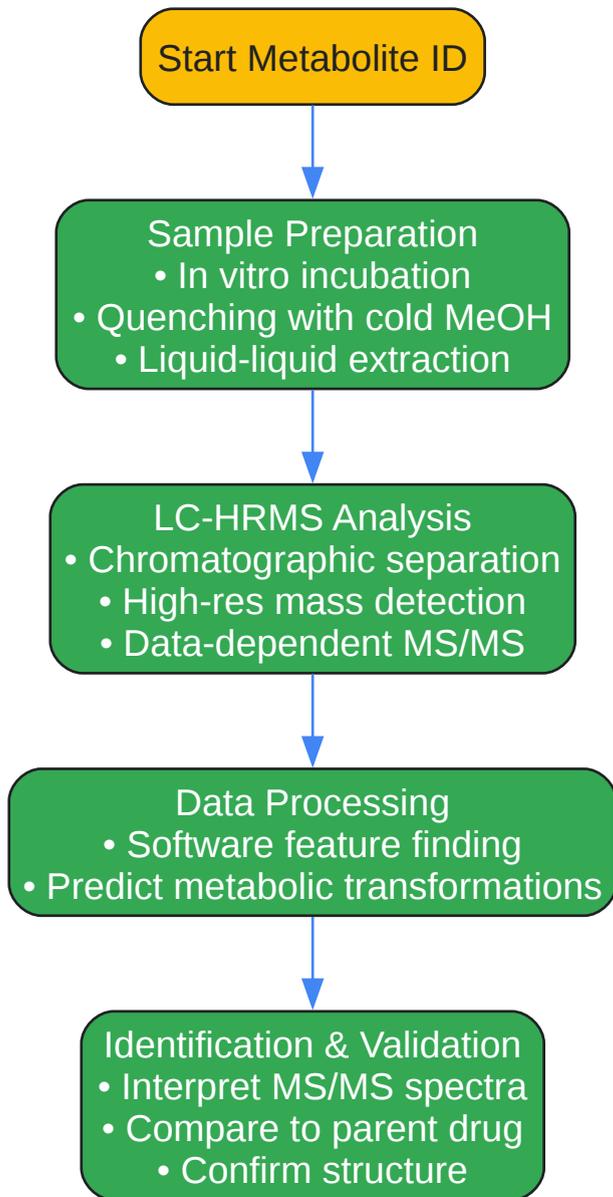
Instrumental Analysis via LC-HRMS

Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) is the cornerstone technique for metabolite identification [3] [5].

- **Chromatographic Separation:** Use reverse-phase UHPLC (e.g., C18 column) with a gradient of water and acetonitrile (both modified with 0.1% formic acid) to separate metabolites from the parent drug and each other [3].
- **High-Resolution Mass Spectrometry:**
 - Employ a **Q-TOF (Quadrupole Time-of-Flight)** or similar high-resolution mass analyzer [3] [5].
 - Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize metabolite detection.

- Use **full-scan MS** to detect potential metabolites based on their accurate mass.
- **Metabolite Identification Workflow:**
 - **Data Mining:** Use software tools (e.g., XCMS, MZmine) to compare chromatograms from dosed and control samples. They help find "features" - combinations of accurate mass and retention time that are unique to or increased in the dosed sample [3].
 - **Metabolite Prediction:** The software will look for specific changes in mass from the parent drug, such as:
 - **+15.995 Da:** Addition of oxygen (oxidation)
 - **-14.016 Da:** Loss of a methyl group (demethylation)
 - **+176.032 Da:** Addition of glucuronic acid (glucuronidation)
 - **+305.068 Da:** Addition of glutathione (GSH adduct)
 - **Structural Elucidation:** For each potential metabolite, perform **tandem MS/MS**. This fragments the metabolite, and the resulting pattern helps confirm its structure by comparing it to the fragmentation of the parent drug [3] [5].

The following diagram illustrates the core experimental workflow for metabolite identification.



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Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in metabolite identification studies.

Problem	Possible Cause	Solution
Low signal for metabolites	Poor ionization efficiency; low metabolite abundance.	Optimize ESI source parameters; use concentration techniques during sample prep; employ more sensitive instrumentation (e.g., ion mobility MS) [5].
Too many background ions	Complex biological matrix; solvent impurities.	Improve chromatographic separation; use blanks for background subtraction; employ data mining software to distinguish drug-related components [3].
Cannot identify metabolite structure	Uncommon metabolic pathway; ambiguous MS/MS fragmentation.	Synthesize proposed metabolite as a standard for direct comparison; consider advanced NMR techniques for definitive structural elucidation.
High clearance in microsomes	Rapid Phase I metabolism (a "metabolic soft spot") [5].	Identify the major site of metabolism (e.g., via MS/MS); use this information to guide medicinal chemistry efforts to block this site and improve metabolic stability.

Key Considerations for Experimental Design

When planning your studies, keep these broader strategic points in mind:

- **Regulatory Compliance:** Follow FDA guidance for Safety Testing of Drug Metabolites, which recommends comparing human metabolite profiles with those from animal species used in preclinical safety assessments. Human-specific metabolites may require additional safety testing [5].
- **Technology Selection:** High-resolution accurate mass spectrometry with ion mobility (e.g., Waters Vion IMS QToF) provides enhanced specificity and cleaner spectra, increasing confidence in structural assignments [5].
- **Cross-Species Comparison:** Early in vitro studies should profile metabolites across human and preclinical species (e.g., mouse, rat, dog) to identify potential disparities in metabolic pathways [5].

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